molecular formula C10H10ClNO B1252239 2-Amino-1-naphthol hydrochloride CAS No. 41772-23-0

2-Amino-1-naphthol hydrochloride

Cat. No.: B1252239
CAS No.: 41772-23-0
M. Wt: 195.64 g/mol
InChI Key: PEJOQASNBCUDMB-UHFFFAOYSA-N
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Description

2-Amino-1-naphthol hydrochloride: is an organic compound with the molecular formula C₁₀H₁₀ClNO. It is a derivative of naphthol, where an amino group is attached to the first position and a hydroxyl group is attached to the second position of the naphthalene ring, forming a hydrochloride salt. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Chemistry: 2-Amino-1-naphthol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also used in the preparation of photochromic spirooxazines .

Biology and Medicine: In biological research, it is used as a reagent for the detection of certain biomolecules.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates. It is also used in the degradation of azo dyes in wastewater treatment .

Biochemical Analysis

Biochemical Properties

2-Amino-1-naphthol hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The compound’s interaction with these enzymes can lead to the formation of various metabolites, influencing the overall biochemical pathways. Additionally, this compound has been noted for its potential carcinogenic properties, interacting with DNA and proteins in a manner that may lead to mutations .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression, leading to alterations in cellular metabolism and function . In various cell types, this compound has been observed to cause oxidative damage, which can result in cell death or transformation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes . This interaction can result in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can interact with DNA, leading to mutations and potential carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be unstable in solution, decomposing rapidly unless stabilized with agents such as sodium bisulfite . Over time, the degradation of this compound can lead to a decrease in its effectiveness and an increase in its toxicity. Long-term studies have shown that prolonged exposure to the compound can result in significant cellular damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity and adverse effects . Studies have shown that high doses of this compound can lead to the development of tumors in animal models, highlighting its potential carcinogenic properties . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1-naphthol hydrochloride typically involves the reduction of nitroso-β-naphthol in an alkaline solution. The process begins with the dissolution of nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite as a reducing agent. The reaction mixture is then acidified with hydrochloric acid to precipitate the aminonaphthol hydrochloride .

Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale equipment such as earthenware crocks, mechanical stirrers, and steam tubes. The reaction is carried out by dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite. The mixture is then cooled, and hydrochloric acid is added to precipitate the product. The precipitate is collected, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-naphthol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    1-Amino-2-naphthol hydrochloride: Similar in structure but with the amino and hydroxyl groups reversed.

    2-Amino-3-naphthol hydrochloride: Similar but with the hydroxyl group at the third position.

    2-Amino-4-naphthol hydrochloride: Similar but with the hydroxyl group at the fourth position.

Uniqueness: 2-Amino-1-naphthol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-aminonaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJOQASNBCUDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885848
Record name 1-Naphthalenol, 2-amino-, hydrochloride (1:1)
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41772-23-0
Record name 1-Naphthalenol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-naphthol hydrochloride
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Record name 1-Naphthalenol, 2-amino-, hydrochloride (1:1)
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Record name 1-Naphthalenol, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2-naphthylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.480
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Record name 2-AMINO-1-NAPHTHOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key finding of the research paper regarding 2-Amino-1-naphthol hydrochloride?

A: The research paper investigates the carcinogenic properties of both this compound and its parent amine, 2-Naphthylamine. While the abstract provided doesn't detail the specific findings, the title suggests that the study focuses on establishing and comparing the carcinogenic potential of these two compounds. [] This likely involves investigating factors like their metabolic activation, DNA adduct formation, and ability to induce mutations, ultimately contributing to a better understanding of their carcinogenic mechanisms.

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